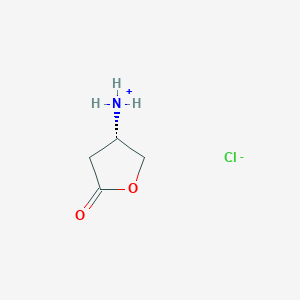![molecular formula C20H17ClN2O5 B175696 7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester CAS No. 170917-89-2](/img/structure/B175696.png)
7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester
Description
The compound “7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester” is also known by its CAS number 170917-89-2 . It is a chemical compound with a molecular weight of 400.81g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C20H17ClN2O5 . The InChI representation of the molecule isInChI=1S/C20H17ClN2O5/c1-26-18(24)20-10-14-9-15(21)7-8-16(14)17(20)22-23(12-28-20)19(25)27-11-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 . The canonical SMILES representation is COC(=O)C12CC3=C(C1=NN(CO2)C(=O)OCC4=CC=CC=C4)C=CC(=C3)Cl . Physical And Chemical Properties Analysis
The compound has a density of 1.41 . It has a melting point of 122-125℃ . The predicted boiling point is 531.7±60.0 °C at 760 mmHg . The predicted refractive index is 1.641 . The predicted flash point is 275.4±32.9 °C . The predicted logP is 3.27 .Scientific Research Applications
The compound you’re referring to is a derivative of Indoxacarb, an oxadiazine pesticide that has a variety of applications, particularly in the field of agriculture. Below is a comprehensive analysis of the scientific research applications of this compound, focusing on six unique applications:
Agricultural Pest Control
Indoxacarb: is primarily used as an insecticide in agricultural settings. It is effective against a range of lepidopteran pests, which are known to cause significant damage to crops. The compound acts by blocking neuronal sodium channels in these pests, leading to paralysis and death .
Household Pest Management
This compound is also utilized in household pest control products. It is an active ingredient in baits designed to eliminate cockroaches and ants. One of the advantages of Indoxacarb is that it remains active even after digestion, which enhances its effectiveness in controlling pest populations within homes .
Veterinary Applications
Indoxacarb: has been formulated into products like Activyl , which is used to treat flea infestations in dogs and cats. The compound’s action on the nervous system of fleas makes it a potent agent for protecting pets from these parasites .
Resistance Management
The compound’s unique mode of action makes it an important tool in resistance management strategies. By using Indoxacarb in rotation with other insecticides that have different modes of action, farmers can reduce the likelihood of pests developing resistance .
Environmental Impact
Indoxacarb: is considered an environmentally soft pesticide due to its relatively low toxicity to non-target species and its rapid degradation in the environment. This makes it a preferable choice in integrated pest management (IPM) programs where environmental conservation is a priority .
Public Health
In areas plagued by vector-borne diseases, Indoxacarb can be used to control populations of mosquitoes and other insects that serve as disease vectors. Its efficacy in this application helps in reducing the incidence of diseases such as malaria and dengue fever .
properties
IUPAC Name |
2-O-benzyl 4a-O-methyl 7-chloro-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-2,4a-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-26-18(24)20-10-14-9-15(21)7-8-16(14)17(20)22-23(12-28-20)19(25)27-11-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVYPTZIEXOAIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3=C(C1=NN(CO2)C(=O)OCC4=CC=CC=C4)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601120970 | |
| Record name | 4a-Methyl 2-(phenylmethyl) 7-chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3H,5H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601120970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester | |
CAS RN |
170917-89-2 | |
| Record name | 4a-Methyl 2-(phenylmethyl) 7-chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3H,5H)-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170917-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4a-Methyl 2-(phenylmethyl) 7-chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3H,5H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601120970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indeno[1,2-e][1,3,4]oxadiazine-2,4a(3H,5H)-dicarboxylic acid, 7-chloro-, 4a-methyl 2-(phenylmethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(4-Fluorophenyl)pyridin-3-YL]methanol](/img/structure/B175614.png)










![3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B175650.png)

